
N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is also known by its chemical formula, C28H32N4O2, and its molecular weight is 460.59 g/mol.
作用機序
The mechanism of action of N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves its binding to dopamine D2 receptors. The compound acts as an antagonist, which means it blocks the activity of dopamine at these receptors. This can have various effects on the brain and body, depending on the specific physiological and pathological processes involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific processes being studied. The compound has been shown to have effects on dopamine signaling, which can affect various neurological and psychiatric disorders. The compound has also been shown to have effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which can have additional effects on the brain and body.
実験室実験の利点と制限
N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that the compound is highly selective for dopamine D2 receptors, which makes it a useful tool compound for studying these receptors. Another advantage is that the compound has a high affinity for dopamine D2 receptors, which allows for precise control of receptor activity. One limitation is that the compound has limited solubility in water, which can make it difficult to work with in some experimental settings. Another limitation is that the compound has potential off-target effects on other neurotransmitter systems, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide. One direction is to further investigate the potential therapeutic applications of the compound for neurological and psychiatric disorders. Another direction is to investigate the potential use of the compound as a tool compound for studying dopamine D2 receptors in various physiological and pathological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and to identify any potential off-target effects on other neurotransmitter systems.
合成法
The synthesis of N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-benzylpiperazine with 3-(furan-3-yl)propan-1-amine in the presence of acetic acid. The resulting intermediate is then reacted with 2-phenylethylamine and 1,1'-carbonyldiimidazole to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
N-(3-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential applications in scientific research. The compound has been shown to have activity as a dopamine D2 receptor antagonist, which makes it a potential therapeutic agent for the treatment of neurological and psychiatric disorders. The compound has also been studied for its potential use as a tool compound for investigating the role of dopamine D2 receptors in various physiological and pathological processes.
特性
IUPAC Name |
N-(furan-3-ylmethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-24(25-17-21-11-16-29-19-21)22-7-4-12-27(18-22)23-9-14-26(15-10-23)13-8-20-5-2-1-3-6-20/h1-3,5-6,11,16,19,22-23H,4,7-10,12-15,17-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUYAMKZLDIFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5307203.png)
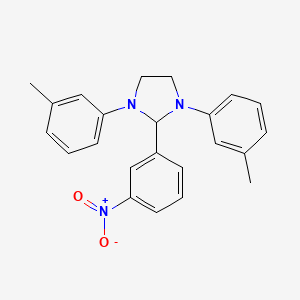
![8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307217.png)
![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5307227.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5307232.png)
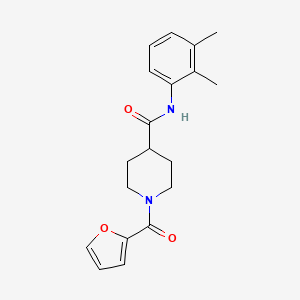
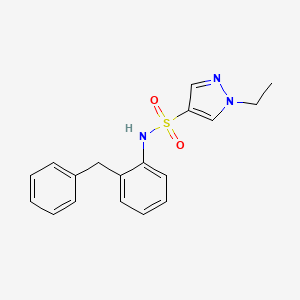
![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)
![N,N-dimethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-pyridinamine](/img/structure/B5307267.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-naphthyl)propyl]-4-piperidinecarboxamide](/img/structure/B5307270.png)
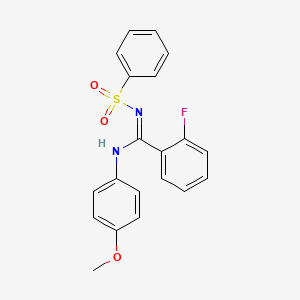
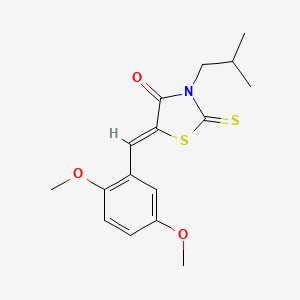
![7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5307300.png)